tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is an organic compound with the molecular formula C13H22N2O3. It is a member of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of 2,7-diazaspiro[4.5]decane-8-one with tert-butyl chloroformate. The reaction is carried out under inert conditions, often using a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biochemical probes to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, in drug discovery, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but with different positioning of the oxo and diaza groups.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate:
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: Another related compound with a different arrangement of functional groups.
Uniqueness
Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
2383525-12-8 |
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Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
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